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Abstract
Dicarbonyl(acetylacetonato)rhodium(I) [Rh(CO)₂(acac)] is a significant organometallic complex,

widely utilized as a catalyst precursor in various organic transformations, most notably

hydroformylation. A thorough understanding of its spectroscopic properties is paramount for

reaction monitoring, mechanistic studies, and quality control. This technical guide provides an

in-depth overview of the key spectroscopic characteristics of Rh(CO)₂(acac), with a focus on

infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. Detailed experimental

protocols for the characterization of this complex are also presented, alongside visualizations

of its synthesis and a representative catalytic cycle.

Introduction
Rh(CO)₂(acac) is a dark green, air-sensitive solid that is soluble in many organic solvents,

forming yellow solutions. It adopts a square planar geometry, a common coordination mode for

Rh(I) complexes. The characterization of Rh(CO)₂(acac) relies heavily on spectroscopic

techniques that probe the vibrational modes of its carbonyl ligands and the magnetic

environments of its constituent nuclei. This guide will systematically present the key

spectroscopic data and the methodologies to obtain them.
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Spectroscopic Data
The spectroscopic data for Rh(CO)₂(acac) are summarized below. These values provide a

characteristic fingerprint for the identification and purity assessment of the complex.

Infrared (IR) Spectroscopy
The most prominent features in the IR spectrum of Rh(CO)₂(acac) are the strong stretching

vibrations (ν) of the two carbonyl ligands. The positions of these bands are sensitive to the

solvent and the electronic environment of the rhodium center.

Vibrational Mode
Frequency (cm⁻¹) (in n-

hexane)
Reference

Symmetric CO Stretch ~2083

Asymmetric CO Stretch ~2014

C=O/C=C Stretch (acac) ~1580-1600

C=O/C=C Stretch (acac) ~1520-1550

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and bonding within the

Rh(CO)₂(acac) complex in solution and the solid state.

¹³C NMR Chemical Shifts (Solid State)

Carbon Atom
Chemical Shift (δ,

ppm)
¹J(Rh,C) (Hz) Reference

CO (trans to O) ~185.1 ~74.5

CO (trans to O) ~184.6 ~74.5

C=O (acac) ~190 -

CH (acac) ~100 -

CH₃ (acac) ~28 -
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¹⁰³Rh NMR Chemical Shift (Solid State)

Parameter Value (ppm) Reference

Isotropic Chemical Shift (δ_iso) ~-1150 to -1113

Chemical Shift Anisotropy (Ω) ~2950

Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic

characterization of Rh(CO)₂(acac). As an air-sensitive compound, all manipulations should be

carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or

glovebox techniques.

Synthesis of Dicarbonyl(acetylacetonato)rhodium(I)
Rh(CO)₂(acac) is typically synthesized from a rhodium carbonyl halide precursor.

Materials:

Rhodium carbonyl chloride dimer {[Rh(CO)₂Cl]₂}

Sodium acetylacetonate (Na(acac))

Anhydrous, degassed solvent (e.g., benzene or acetone)

Schlenk flask and other standard inert atmosphere glassware

Cannula or syringe for liquid transfers

Procedure:

In a Schlenk flask under an inert atmosphere, dissolve rhodium carbonyl chloride dimer in

the chosen anhydrous, degassed solvent.

In a separate Schlenk flask, dissolve a stoichiometric amount of sodium acetylacetonate in

the same solvent.
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Slowly add the sodium acetylacetonate solution to the rhodium carbonyl chloride solution via

cannula or syringe with stirring.

A precipitate of sodium chloride (NaCl) will form.

Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure

complete reaction.

Filter the reaction mixture through a cannula filter or a sintered glass frit under an inert

atmosphere to remove the NaCl precipitate.

The filtrate contains the desired Rh(CO)₂(acac) complex.

The solvent can be removed under vacuum to yield the dark green solid product. The

product can be further purified by recrystallization from a suitable solvent if necessary.

Reactants

Reaction Work-up Product

[Rh(CO)₂Cl]₂ in
anhydrous solvent

Mix solutions under
inert atmosphere

Na(acac) in
anhydrous solvent

Stir at room
temperature

Filter to remove
NaCl precipitate

Remove solvent
under vacuum

Rh(CO)₂(acac)
(dark green solid)
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Caption: Synthetic workflow for Rh(CO)₂(acac).

Infrared (IR) Spectroscopy
Solution-State IR:

Sample Preparation: Prepare a dilute solution of Rh(CO)₂(acac) in an appropriate IR-

transparent solvent (e.g., hexane, dichloromethane, or tetrahydrofuran) under an inert
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atmosphere. The concentration should be adjusted to yield absorbance values within the

linear range of the detector.

Cell Assembly: Use a liquid-tight IR cell with windows transparent in the region of interest

(e.g., NaCl, KBr, or CaF₂). Assemble the cell in a glovebox or under a stream of inert gas.

Data Acquisition:

Record a background spectrum of the pure solvent in the IR cell.

Carefully inject the sample solution into the cell using a gas-tight syringe.

Acquire the sample spectrum.

The final spectrum is obtained by subtracting the solvent background from the sample

spectrum.

Typical spectral resolution is 2-4 cm⁻¹.

Solid-State IR (Nujol Mull):

Sample Preparation: In a glovebox, grind a small amount of the solid Rh(CO)₂(acac) with a

drop of Nujol (mineral oil) in an agate mortar and pestle until a smooth paste is formed.

Sample Mounting: Spread a thin film of the mull between two IR-transparent salt plates (e.g.,

KBr).

Data Acquisition: Acquire the IR spectrum. Note that the Nujol itself has characteristic C-H

stretching and bending bands that will be present in the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation for ¹³C NMR:

Solvent Selection: Choose a deuterated solvent in which the complex is soluble (e.g.,

deuterated chloroform (CDCl₃), deuterated benzene (C₆D₆), or deuterated acetone

((CD₃)₂CO)). The solvent should be thoroughly degassed to remove dissolved oxygen, which

can affect relaxation times.
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Sample Preparation: In a glovebox, dissolve an appropriate amount of Rh(CO)₂(acac)

(typically 10-20 mg) in approximately 0.5-0.7 mL of the chosen deuterated solvent.

Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur

pipette directly into a clean, dry NMR tube. For air-sensitive samples, a J-Young NMR tube

or a standard NMR tube sealed with a septum and parafilm under an inert atmosphere is

recommended.

¹³C NMR Data Acquisition:

Instrument: A high-field NMR spectrometer.

Technique: Proton-decoupled ¹³C NMR.

Parameters:

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as

the natural abundance of ¹³C is low.

A relaxation delay appropriate for organometallic complexes should be used.

The spectral width should be set to encompass the expected chemical shifts, particularly

the carbonyl region.

Solid-State ¹⁰³Rh NMR Data Acquisition:

Solid-state ¹⁰³Rh NMR is a specialized technique due to the low gyromagnetic ratio and large

chemical shift anisotropy of the ¹⁰³Rh nucleus.

Instrument: A high-field solid-state NMR spectrometer equipped with a suitable probe.

Technique: Cross-polarization from ¹H to ¹⁰³Rh is often employed to enhance sensitivity. The

BRAIN-CP (Broadband Adiabatic Inversion Cross-Polarization) pulse sequence is a robust

method for this purpose.

Sample Preparation: The solid sample is packed into a zirconia rotor.

Parameters:
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Magic Angle Spinning (MAS) is used to average out anisotropic interactions.

Long contact times (10-30 ms) may be necessary for efficient cross-polarization.

Wideband uniform-rate smooth-truncation (WURST) pulses can be used for excitation and

refocusing.

Role in Catalysis: Hydroformylation
Rh(CO)₂(acac) is a common precursor for the active catalyst in hydroformylation, the process

of converting an alkene, carbon monoxide, and hydrogen into an aldehyde. In the presence of

a ligand (typically a phosphine) and syngas (CO + H₂), Rh(CO)₂(acac) is converted into the

active catalytic species, often a rhodium hydride complex.
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Caption: Generalized hydroformylation cycle initiated from Rh(CO)₂(acac).

Conclusion
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The spectroscopic properties of Rh(CO)₂(acac) provide a robust framework for its identification,

characterization, and the study of its reactivity. Infrared spectroscopy is invaluable for probing

the carbonyl ligands, which are sensitive indicators of the electronic environment of the

rhodium center. Multinuclear NMR spectroscopy, including ¹³C and specialized ¹⁰³Rh

techniques, offers detailed insights into the molecular structure and bonding. The experimental

protocols outlined in this guide provide a foundation for researchers to obtain high-quality

spectroscopic data for this important organometallic complex. A thorough understanding of

these properties is essential for the effective application of Rh(CO)₂(acac) in catalysis and

other areas of chemical synthesis.

To cite this document: BenchChem. [Spectroscopic Properties of
Dicarbonyl(acetylacetonato)rhodium(I): A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1145531#spectroscopic-
properties-of-rh-co-acac-complex]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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